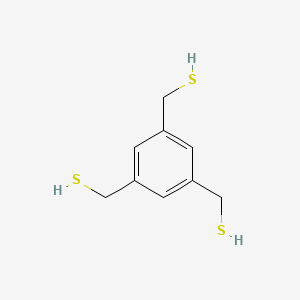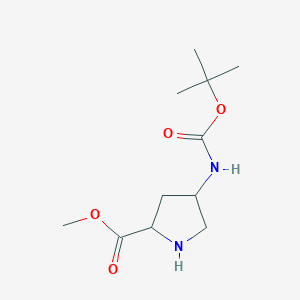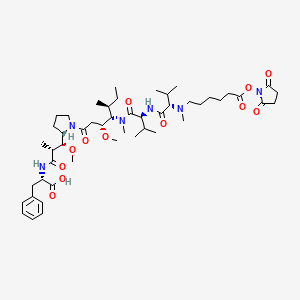![molecular formula C37H51ClN2O5 B11929531 2-[(1E,3E)-5-[(2E)-3,3-dimethyl-1-(2,5,8,11-tetraoxatridecan-13-yl)-2,3-dihydro-1H-indol-2-ylidene]penta-1,3-dien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indol-1-ium chloride](/img/structure/B11929531.png)
2-[(1E,3E)-5-[(2E)-3,3-dimethyl-1-(2,5,8,11-tetraoxatridecan-13-yl)-2,3-dihydro-1H-indol-2-ylidene]penta-1,3-dien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indol-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(m-PEG4)-N’-hydroxypropyl-Cy5 is a polyethylene glycol (PEG)-based linker used in the synthesis of protein degraders, known as PROTACs (Proteolysis Targeting Chimeras). This compound is part of a class of molecules that facilitate the targeted degradation of specific proteins within cells, leveraging the ubiquitin-proteasome system. The compound is characterized by its hydrophilic PEG spacer, which enhances solubility in aqueous media and its fluorescent Cy5 dye, which allows for easy tracking and visualization in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(m-PEG4)-N’-hydroxypropyl-Cy5 typically involves the conjugation of a PEG linker to a Cy5 dye. The process begins with the activation of the PEG linker, which is then reacted with the Cy5 dye under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures. The reaction conditions must be carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of N-(m-PEG4)-N’-hydroxypropyl-Cy5 involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pH, and solvent composition to ensure consistency and quality. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities and ensure the desired specifications are met .
Chemical Reactions Analysis
Types of Reactions
N-(m-PEG4)-N’-hydroxypropyl-Cy5 undergoes several types of chemical reactions, including:
Substitution Reactions: The PEG linker can react with various functional groups, allowing for the attachment of different molecules.
Oxidation and Reduction Reactions: The Cy5 dye can undergo redox reactions, which can affect its fluorescence properties.
Conjugation Reactions: The compound can form stable amide bonds with primary amines, making it useful for bioconjugation applications
Common Reagents and Conditions
Common reagents used in the reactions involving N-(m-PEG4)-N’-hydroxypropyl-Cy5 include:
N-Hydroxysuccinimide (NHS) Esters: For efficient PEGylation of primary amines.
DMSO and DMF: As solvents for the reactions.
Mild Bases: Such as triethylamine, to facilitate the reactions
Major Products Formed
The major products formed from these reactions are typically conjugates of N-(m-PEG4)-N’-hydroxypropyl-Cy5 with various biomolecules, such as proteins or peptides, which retain the fluorescent properties of the Cy5 dye .
Scientific Research Applications
N-(m-PEG4)-N’-hydroxypropyl-Cy5 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in the labeling and tracking of biomolecules in live cells and tissues.
Medicine: Utilized in the development of diagnostic assays and imaging techniques for detecting diseases.
Industry: Applied in the synthesis of advanced materials and nanotechnology .
Mechanism of Action
The mechanism of action of N-(m-PEG4)-N’-hydroxypropyl-Cy5 involves its role as a linker in PROTACs. The compound facilitates the formation of a ternary complex between the target protein, the E3 ubiquitin ligase, and the PROTAC molecule. This complex promotes the ubiquitination and subsequent degradation of the target protein by the proteasome. The Cy5 dye allows for the visualization of this process, enabling researchers to study the dynamics of protein degradation in real-time .
Comparison with Similar Compounds
N-(m-PEG4)-N’-hydroxypropyl-Cy5 can be compared with other PEG-based linkers and fluorescent dyes, such as:
N-(m-PEG4)-N’-(azide-PEG3)-Cy5: Another PEG-based linker with similar properties but different functional groups.
N-(m-PEG4)-N’-(Biotin-PEG2-Amido-PEG4)-Cy5: Contains a biotin moiety for protein enrichment applications.
MS(PEG)4 Methyl-PEG-NHS-Ester: A PEGylation reagent used for modifying proteins and peptides .
N-(m-PEG4)-N’-hydroxypropyl-Cy5 stands out due to its unique combination of a hydrophilic PEG spacer and a fluorescent Cy5 dye, making it highly versatile for various research applications.
Properties
Molecular Formula |
C37H51ClN2O5 |
|---|---|
Molecular Weight |
639.3 g/mol |
IUPAC Name |
3-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propan-1-ol;chloride |
InChI |
InChI=1S/C37H51N2O5.ClH/c1-36(2)30-14-9-11-16-32(30)38(20-13-22-40)34(36)18-7-6-8-19-35-37(3,4)31-15-10-12-17-33(31)39(35)21-23-42-26-27-44-29-28-43-25-24-41-5;/h6-12,14-19,40H,13,20-29H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
FKGCBDKCXSNHNK-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOC)(C)C)CCCO)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[8-(2-hexyldecanoyloxy)octyl-(5-hydroxypentyl)amino]octyl 2-hexyldecanoate](/img/structure/B11929459.png)
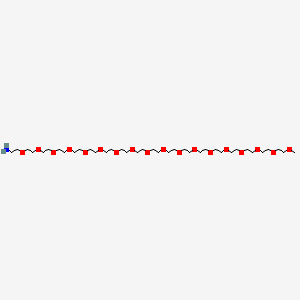
![3a-methyl-2-(2,3,4,5,6-pentafluorophenyl)sulfanyl-6-prop-1-en-2-yl-2-sulfanylidene-5,6,7,7a-tetrahydro-4H-benzo[d][1,3,2]oxathiaphosphole](/img/structure/B11929466.png)
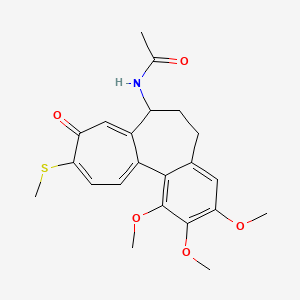



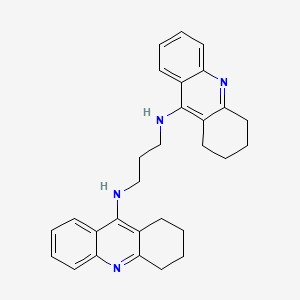
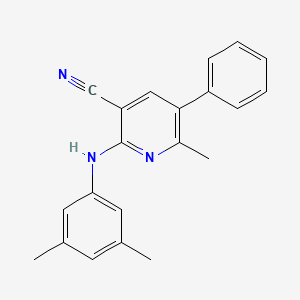
![1-[Tert-butyl(dimethyl)silyl]oxyethanol](/img/structure/B11929518.png)
![3-[(1S)-1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one](/img/structure/B11929519.png)
